Technical Guide: N-Benzyl-4-chloroaniline (CAS 2948-37-0)
Technical Guide: N-Benzyl-4-chloroaniline (CAS 2948-37-0)
[1][2][3][4]
Part 1: Executive Summary
N-Benzyl-4-chloroaniline (CAS 2948-37-0) is a critical secondary amine building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Structurally, it consists of a 4-chlorophenyl ring linked via a secondary amine to a benzyl group.[1] Its significance lies in its dual functionality: the secondary amine serves as a nucleophilic handle for further functionalization (e.g., acylation, alkylation), while the chloro-substituent provides a site for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to expand molecular complexity.[1]
In drug development, this compound is frequently utilized as a reference standard for impurity profiling in the synthesis of antihistamines (e.g., Levocetirizine derivatives) and as a scaffold for designing novel antimicrobial agents.[1]
Part 2: Physicochemical Profile[4]
The following data aggregates experimental values to establish a baseline for identification and quality control.
| Property | Value / Description |
| Chemical Name | N-Benzyl-4-chloroaniline |
| Synonyms | N-(4-Chlorophenyl)benzenemethanamine; Benzyl(4-chlorophenyl)amine |
| CAS Number | 2948-37-0 |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.69 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 46.0 – 50.0 °C |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, Chloroform |
| pKa (Calculated) | ~3.8 (Conjugate acid) |
Part 3: Synthetic Methodology (Reductive Amination)[4][5][6]
Strategic Rationale
The most robust route to N-Benzyl-4-chloroaniline is Reductive Amination .[1] This method is preferred over direct alkylation of 4-chloroaniline with benzyl halides because it suppresses over-alkylation (formation of tertiary amines) and proceeds under milder conditions.[1]
Mechanism:
-
Condensation: 4-Chloroaniline reacts with Benzaldehyde to form an intermediate imine (Schiff base).[1]
-
Reduction: The imine is selectively reduced to the secondary amine using a hydride source.[1][2]
Detailed Protocol
Note: All steps should be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
Reagents:
-
4-Chloroaniline (1.0 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for higher selectivity.[1]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]
-
Acid Catalyst: Acetic Acid (cat.[1][4][5] amount, optional to accelerate imine formation).
Step-by-Step Workflow:
-
Imine Formation (Schiff Base):
-
Dissolve 4-Chloroaniline (10 mmol) in anhydrous MeOH (20 mL).
-
Add Benzaldehyde (10 mmol) dropwise while stirring at room temperature (25 °C).
-
Optional: Add 1-2 drops of glacial acetic acid.[1]
-
Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The disappearance of the starting amine indicates imine formation.[1]
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup & Purification:
-
Quench the reaction with water (10 mL) or saturated NH₄Cl solution.[1]
-
Extract the aqueous layer with DCM (3 x 20 mL).[1]
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
-
Reaction Pathway Visualization[4]
Figure 1: Reductive amination pathway for the synthesis of CAS 2948-37-0.
Part 4: Analytical Characterization
Validating the identity of the synthesized compound is non-negotiable.[1] The following NMR data is characteristic of N-Benzyl-4-chloroaniline.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.41–7.32 (m, 5H): Aromatic protons of the benzyl group.[1][6]
-
δ 7.18–7.15 (m, 2H): Aromatic protons of the chloro-aniline ring (meta to NH).[1][6]
-
δ 6.59–6.57 (m, 2H): Aromatic protons of the chloro-aniline ring (ortho to NH).[1][6]
-
δ 4.33 (s, 2H): Benzylic methylene protons (-CH ₂-NH-).[1][6]
¹³C NMR (101 MHz, CDCl₃):
-
δ 146.3: C-N aromatic carbon.[1]
-
δ 138.5: Benzyl ipso carbon.[1]
-
δ 121.6: Aromatic C-Cl.[1]
-
δ 113.5: Aromatic carbons ortho to NH.[1]
Part 5: Applications in Drug Discovery
Pharmaceutical Reference Standards
In the development of antihistamines like Levocetirizine and Hydroxyzine , benzyl-aniline derivatives often appear as process-related impurities or degradation products.[1] CAS 2948-37-0 serves as a vital Certified Reference Material (CRM) to validate HPLC methods ensuring the purity of active pharmaceutical ingredients (APIs).[1]
Synthetic Scaffold Utility
The compound's structure allows for divergent synthesis:
-
N-Alkylation/Acylation: The secondary amine can be reacted with acyl chlorides to form amides (potential peptidomimetics).[1]
-
Buchwald-Hartwig Coupling: The chloro-group allows the molecule to act as an electrophile in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl amine motifs common in kinase inhibitors.[1]
Application Workflow
Figure 2: Utility map of N-Benzyl-4-chloroaniline in analytical and synthetic workflows.
Part 6: Safety & Handling (GHS)[4]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |
| Irritation | H315, H319 | Causes skin irritation and serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Precautionary Measures:
-
Avoid breathing dust/fume.[1]
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76281, N-Benzyl-4-chloroaniline.[1] Retrieved from [Link][1]
-
Royal Society of Chemistry. Supplementary Information: Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant.[1] (NMR Data Source). Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination: General Protocols and Recent Advances. Retrieved from [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Retrieved from [Link]
Sources
- 1. N-benzyl-4-chloroaniline | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. N-Benzyl-4-chloroaniline | 2948-37-0 | TCI AMERICA [tcichemicals.com]
